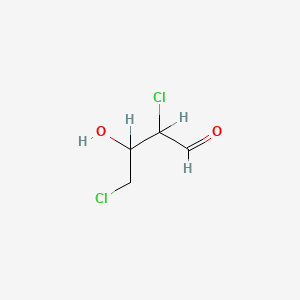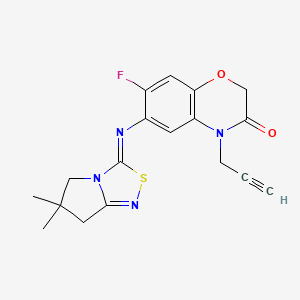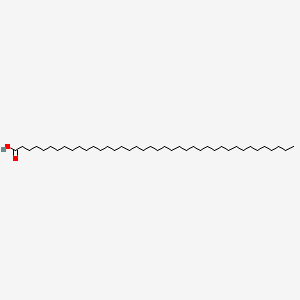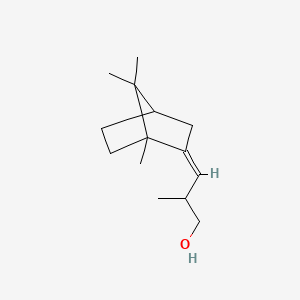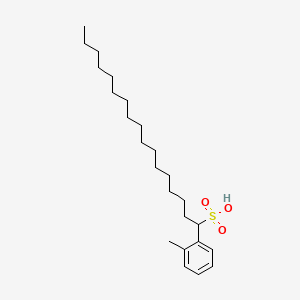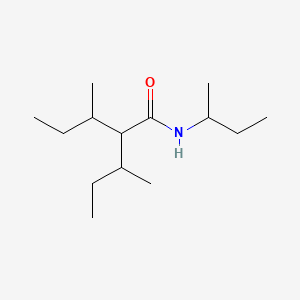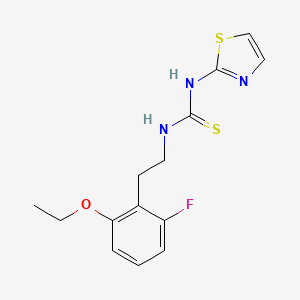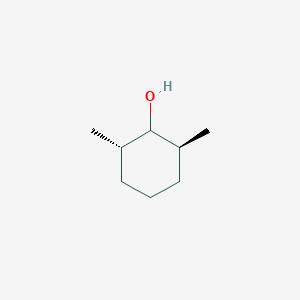
alpha,alpha,beta-2,6-Dimethylcyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha,alpha,beta-2,6-Dimethylcyclohexanol: is an organic compound with the molecular formula C8H16O It is a derivative of cyclohexanol, where two methyl groups are attached to the cyclohexane ring at the 2 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha,alpha,beta-2,6-Dimethylcyclohexanol typically involves the hydrogenation of 2,6-dimethylphenol. The reaction is carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The hydrogenation process converts the aromatic ring of 2,6-dimethylphenol into a saturated cyclohexanol ring.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar hydrogenation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems enhances the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha,alpha,beta-2,6-Dimethylcyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form cyclohexane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 2,6-dimethylcyclohexanone or 2,6-dimethylcyclohexanoic acid.
Reduction: Formation of 2,6-dimethylcyclohexane.
Substitution: Formation of 2,6-dimethylcyclohexyl halides or ethers.
Applications De Recherche Scientifique
Alpha,alpha,beta-2,6-Dimethylcyclohexanol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of alpha,alpha,beta-2,6-Dimethylcyclohexanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biological molecules, influencing their structure and function. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding.
Comparaison Avec Des Composés Similaires
Alpha,alpha,beta-2,6-Dimethylcyclohexanol can be compared with other similar compounds, such as:
Cyclohexanol: The parent compound, which lacks the methyl groups at the 2 and 6 positions.
2,6-Dimethylcyclohexanone: An oxidized form of this compound.
2,6-Dimethylcyclohexane: A fully reduced form of the compound.
The presence of the methyl groups in this compound imparts unique chemical properties, such as increased steric hindrance and altered reactivity, distinguishing it from its analogs.
Propriétés
Numéro CAS |
39170-83-7 |
|---|---|
Formule moléculaire |
C8H16O |
Poids moléculaire |
128.21 g/mol |
Nom IUPAC |
(2S,6S)-2,6-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/C8H16O/c1-6-4-3-5-7(2)8(6)9/h6-9H,3-5H2,1-2H3/t6-,7-/m0/s1 |
Clé InChI |
MOISVRZIQDQVPF-BQBZGAKWSA-N |
SMILES isomérique |
C[C@H]1CCC[C@@H](C1O)C |
SMILES canonique |
CC1CCCC(C1O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


